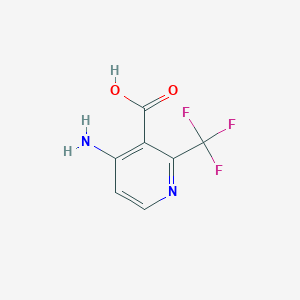

4-Amino-2-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOKFFSCVITQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677384 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018678-42-6 | |

| Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Lithiation and Pd-Catalyzed Amination Route

Overview:

This method, detailed in a 2010 publication, involves a multi-step synthesis starting from 2-(trifluoromethyl)pyridine. It uses directed lithiation to introduce functional groups selectively on the pyridine ring, followed by palladium-catalyzed amination to install the amino group.

| Step | Reaction Description | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Lithiation of 2-(trifluoromethyl)pyridine at C-3 | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), 1,3-dimethyl-2-imidazolidinone (DMI), CO2 quench | 3-carboxylated intermediate | Not specified |

| 2 | Directed lithiation at C-4 of carboxylated intermediate, followed by iodination | Lithiation, iodine source | 4-iodo-2-(trifluoromethyl)nicotinic acid | Not specified |

| 3 | Pd-catalyzed coupling with tert-butyl carbamate (Boc protection) | Pd2(dba)3, Xantphos, Cs2CO3, 2-methyl-2-butanol, reflux | Boc-protected 4-amino intermediate | 84% isolated yield |

| 4 | Boc deprotection | Gaseous HCl in methanol | 4-amino-2-(trifluoromethyl)nicotinic acid | Overall 50% yield over four steps |

- The initial lithiation uses LTMP, a strong, non-nucleophilic base, in the presence of DMI, a polar aprotic additive, to stabilize the lithiated intermediate and improve regioselectivity.

- The CO2 quench introduces the carboxyl group at the 3-position.

- Subsequent lithiation and iodination at the 4-position prepare the molecule for Pd-catalyzed amination.

- The amination step uses tert-butyl carbamate as the nitrogen source under palladium catalysis with Xantphos ligand, yielding the Boc-protected amino acid.

- Final Boc deprotection with HCl gives the target compound as a white solid.

- The method is practical and scalable.

- It achieves a respectable overall yield of 50%.

- The use of directed lithiation allows for regioselective functionalization of the pyridine ring.

Reference:

A detailed experimental procedure and characterization data are provided in the 2010 Thieme publication.

Cyclization Route Starting from Trifluoroacetyl Chloride and Vinyl Ethyl Ether (Patent Method)

Overview:

A patented industrially oriented method uses inexpensive and readily available starting materials to synthesize 4-trifluoromethyl nicotinic acid derivatives, which can be further transformed into the amino acid.

| Step | Reaction Description | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Acylation of vinyl ethyl ether with trifluoroacetyl chloride | Catalyst (triethylamine, tributylamine, N-methylpiperidine, pyridine, or pyrrole), -10 to 30 °C, 3-7 h | 4-ethoxy-1,1,1-trifluoro-3-en-2-one | Catalyst 1-1.5 equiv; trifluoroacetyl chloride 1-2.5 equiv |

| 2 | Cyclization with 3-amino acrylonitrile | 50-100 °C, 3-9 h, catalyst (NaOH, KOH, NaH, NaOMe, NaOEt, or KOH) | 4-trifluoromethyl nicotinonitrile | Catalyst 1-3 equiv |

| 3 | Hydrolysis and further transformations | Hydrolysis, chlorination, catalytic hydrogenolysis, amide hydrolysis | This compound | Multi-step process |

- The first step forms an α,β-unsaturated ketone intermediate via acylation.

- The second step involves cyclization with an amino acrylonitrile to build the pyridine ring bearing the trifluoromethyl group.

- Subsequent steps include hydrolysis and catalytic modifications to convert nitrile to the amino acid functionality.

- The method is designed for industrial scalability with cheap raw materials and relatively straightforward purification.

- Uses inexpensive and readily available starting materials.

- Suitable for industrial production due to simple operations and easy purification.

- High yields reported for individual steps.

- The overall process involves multiple steps, which may reduce overall yield.

- Some steps require careful control of reaction conditions and catalysts.

Reference:

Patent CN109467532B describes this method in detail.

Alternative Routes and Notes

- Some methods involve the use of N-oxide intermediates for functionalization of nicotinic acid derivatives, but these are less commonly applied for the trifluoromethyl-substituted analogs.

- Other approaches include direct carboxylation of trifluoromethyl-substituted pyridines using strong bases such as lithium diisopropylamide (LDA), but these often suffer from low yields, expensive reagents, and strict anhydrous conditions, limiting industrial applicability.

- Construction of the pyridine ring with trifluoromethyl substitution via cyclization of trifluoroacetyl derivatives is an alternative but may involve longer synthetic routes and lower overall yields.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Yield (Overall or Step) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Directed lithiation and Pd-catalyzed amination | 2-(Trifluoromethyl)pyridine | Lithiation, carboxylation, iodination, Pd-catalyzed amination, Boc deprotection | 50% overall | Practical, regioselective, moderate yield | Requires strong bases and Pd catalysts |

| Cyclization from trifluoroacetyl chloride and vinyl ethyl ether (Patent) | Trifluoroacetyl chloride, vinyl ethyl ether, 3-amino acrylonitrile | Acylation, cyclization, hydrolysis | High step yields; overall yield not specified | Cheap raw materials, industrially scalable | Multi-step, requires catalyst optimization |

| Direct carboxylation with LDA or similar bases | Trifluoromethyl pyridine derivatives | Lithiation and CO2 quench | Low yield | Direct method | Expensive reagents, strict conditions |

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, lithium reagents, and various organic solvents such as toluene and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted nicotinic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

4-Amino-2-(trifluoromethyl)nicotinic acid is primarily recognized for its role as a precursor in the synthesis of heterocyclic compounds with medicinal relevance. It facilitates the construction of complex structures such as:

- Naphthyridines : These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.

- Azaquinazolines : Known for their potential as kinase inhibitors and anti-inflammatory agents .

The synthesis process typically involves the lithiation of 2-(trifluoromethyl)pyridine, followed by carboxylation and subsequent transformations to yield the target compound .

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess significant pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.

- Anticancer Properties : Investigations into its derivatives suggest potential use in cancer therapies, particularly in targeting specific cancer cell lines .

Agricultural Applications

2.1 Agrochemical Development

this compound is also utilized in the development of agrochemicals. It serves as a key intermediate in synthesizing pesticides and herbicides, leveraging its trifluoromethyl group to enhance biological activity and environmental stability .

2.2 Mechanism of Action

The incorporation of trifluoromethyl groups into agrochemical structures often leads to increased lipophilicity and improved efficacy against pests while reducing toxicity to non-target organisms .

Material Science Applications

3.1 Fluorinated Polymers

Due to its unique chemical properties, this compound can be used in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .

3.2 Ligands in Catalysis

The compound can act as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions where it facilitates the formation of carbon-carbon bonds, thus expanding its utility in organic synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Trifluoromethyl Nicotinic Acid Derivatives

Physicochemical Properties

Table 2: Physicochemical Data

Notes on Contradictions and Limitations

- and highlight conflicting regioselectivity outcomes: Amino groups at C2 vs. C4 drastically alter bioactivity, suggesting careful regiochemical control is essential .

- Safety data for 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1) indicate respiratory irritation risks, whereas amino-substituted analogues lack such warnings, implying safer handling .

Biological Activity

4-Amino-2-(trifluoromethyl)nicotinic acid (4-Amino-TFN) is a derivative of nicotinic acid characterized by an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features that enhance its biological activity.

4-Amino-TFN is a member of the trifluoromethyl-substituted nicotinic acids, which are known for their lipophilicity and ability to penetrate biological membranes. The trifluoromethyl group increases the compound's hydrophobic character, facilitating interactions with lipid membranes and enhancing bioavailability.

The biological activity of 4-Amino-TFN is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound modulates the activity of various enzymes and receptors, which can lead to diverse pharmacological effects. Notably, it has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Amino-TFN:

Case Studies

Several studies have explored the pharmacological potential of 4-Amino-TFN:

- Neuropharmacological Study : A study examined the effects of 4-Amino-TFN on anxiety-like behaviors in animal models. Results indicated that administration of the compound significantly reduced anxiety levels, suggesting its potential as an anxiolytic agent .

- Antioxidant Activity Assessment : Research evaluating the antioxidant properties of 4-Amino-TFN demonstrated that it effectively scavenged free radicals in vitro, providing evidence for its protective effects against oxidative damage.

- Anti-inflammatory Research : In a model of induced inflammation, treatment with 4-Amino-TFN resulted in a marked decrease in inflammatory markers, highlighting its therapeutic potential in managing inflammatory diseases .

Synthesis and Research Applications

The synthesis of 4-Amino-TFN typically involves multiple steps starting from 2-(trifluoromethyl)pyridine. A practical synthesis method has been reported that yields the target compound efficiently with an overall yield of approximately 50% . This compound serves as a valuable building block for further chemical modifications aimed at developing novel therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for analyzing 4-Amino-2-(trifluoromethyl)nicotinic acid purity in pharmaceutical intermediates?

- Methodological Answer : Use a reversed-phase HPLC system with a Waters Spherisorb ODS-2 column (L1 type) and a mobile phase of acetonitrile:aqueous buffer (e.g., 0.1% phosphoric acid) in a gradient elution mode. Monitor retention times and validate the method using relative response factors for impurities (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, a common byproduct). Calibrate with reference standards to ensure accuracy .

Q. How can researchers synthesize this compound from pyridine derivatives?

- Methodological Answer : Start with halogenated pyridine precursors (e.g., 2-chloro-4-iodopyridine) and perform trifluoromethylation via copper-mediated cross-coupling or using Ruppert-Prakash reagent (TMSCF₃). Introduce the amino group via catalytic hydrogenation or nucleophilic substitution. Purify intermediates via recrystallization (e.g., using methanol or DMSO) under inert atmosphere to prevent degradation .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm trifluoromethyl (-CF₃) splitting patterns. Compare with published spectra of structurally related compounds (e.g., 4-(trifluoromethyl)nicotinic acid) .

- Mass Spectrometry : Employ high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z 207.04) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by solvent effects or hygroscopicity?

- Methodological Answer :

- Solvent Selection : Use anhydrous deuterated solvents (e.g., DMSO-d₆) and ensure sample dryness via lyophilization.

- Hygroscopicity Mitigation : Store the compound under inert gas (argon) and acquire spectra immediately after dissolution.

- Validation : Cross-reference with computational predictions (DFT-based chemical shift calculations) to identify artifacts .

Q. What strategies optimize reaction yield during trifluoromethylation steps in aqueous media?

- Methodological Answer :

- Catalyst Screening : Test copper(I) iodide or palladium complexes for efficiency in biphasic systems (water:THF).

- pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize intermediates.

- Byproduct Analysis : Use HPLC-MS to track unreacted precursors and adjust stoichiometry .

Q. How can stability studies under varying pH and temperature inform storage protocols?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–12) at 40–60°C for 48–72 hours. Monitor degradation via HPLC and identify products (e.g., decarboxylation or hydrolysis).

- Storage Recommendations : Store at 0–6°C in airtight containers with desiccants to minimize moisture uptake .

Q. What experimental approaches distinguish between isomeric byproducts in synthesis?

- Methodological Answer :

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.

- Crystallography : Co-crystallize with a resolving agent (e.g., L-proline) and analyze via X-ray diffraction.

- Dynamic NMR : Probe rotational barriers in trifluoromethyl groups to differentiate steric environments .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.